Disulfide, 2,5-dimethylphenyl 3,5-dimethylphenyl

Description

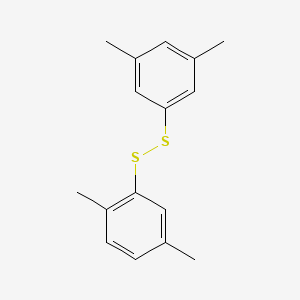

Disulfide, 2,5-dimethylphenyl 3,5-dimethylphenyl is an organosulfur compound characterized by a disulfide bond (-S-S-) linking two substituted phenyl groups: one 2,5-dimethylphenyl (ortho- and para-methyl substituents) and one 3,5-dimethylphenyl (meta-methyl substituents). The molecular formula is inferred as C₁₆H₁₈S₂ (molecular weight ~274.44 g/mol), consistent with structurally similar disulfides such as di-(3,5-xylyl)disulfide (CAS 65151-60-2) and 2,4-dimethylphenyl 2,5-dimethylphenyl disulfide (CAS 65087-03-8) . The compound’s lipophilicity (logP) and bioactivity are likely influenced by the electronic and steric effects of its substituents, as observed in related aromatic disulfides and carboxamides .

Properties

CAS No. |

65104-32-7 |

|---|---|

Molecular Formula |

C16H18S2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

1-[(2,5-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene |

InChI |

InChI=1S/C16H18S2/c1-11-5-6-14(4)16(10-11)18-17-15-8-12(2)7-13(3)9-15/h5-10H,1-4H3 |

InChI Key |

CERCBEMZIKCJRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SSC2=CC(=CC(=C2)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The synthesis of diaryl disulfides like this compound, typically involves oxidative coupling of the corresponding thiols or direct reactions of substituted benzene derivatives with sulfur halides. The key challenge is to achieve high selectivity and yield while minimizing byproducts such as polysulfides or mono-sulfides.

Oxidative Coupling of Thiols

One common industrial and laboratory method involves the oxidative coupling of the corresponding aryl thiols:

- Reagents: 2,5-dimethylthiophenol and 3,5-dimethylthiophenol.

- Oxidants: Oxygen, hydrogen peroxide, iodine, dimethyl sulfoxide, or benzoquinones.

- Conditions: Mild to moderate temperatures, often in organic solvents.

This method produces the desired disulfide bond by oxidation of the thiol groups, often catalyzed by transition metal complexes or organocatalysts.

Use of Sulfur Halides with Benzene Derivatives

A notable method for diaryl disulfide synthesis is the reaction of substituted benzene derivatives with sulfur halides such as disulfur dichloride (S2Cl2):

- Process: The benzene derivative (bearing methyl substituents) is reacted with S2Cl2 in the presence or absence of Lewis acids (e.g., zinc acetate or zinc chloride) as catalysts.

- Solvents: Glacial acetic acid or other polar solvents.

- Temperature: Typically ranges from 0°C to 100°C, optimized to control reaction rate and selectivity.

- Advantages: One-step, cost-effective, scalable for industrial production.

- Example: Reaction of 5-tert-butyl-1,3-dimethylbenzene with S2Cl2 in acetic acid catalyzed by zinc acetate yields bulky diaryl disulfides in high yields (~79%) with high purity (>99%) after recrystallization.

While this example uses tert-butyl and methyl substituents, the methodology is applicable to other methyl-substituted phenyl derivatives such as 2,5- and 3,5-dimethylphenyl groups due to similar steric and electronic properties.

Catalytic Oxidative Polymerization

An alternative laboratory method involves catalytic oxidative polymerization of diphenyl disulfide derivatives:

- Catalyst: Vanadyl acetylacetonate.

- Outcome: Oxidative polymerization leads to formation of disulfide-linked compounds under mild conditions.

- Yield: Generally good yields reported.

This method can be adapted for unsymmetrical disulfides by using mixed thiols or specific disulfide precursors.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Catalyst/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Oxidative coupling of thiols | 2,5- and 3,5-dimethylthiophenols | O2, H2O2, I2, DMSO; mild temp | 70-85 | Mild conditions, straightforward | Requires pure thiols, oxidation control needed |

| Reaction of benzene derivatives with S2Cl2 | 2,5- and 3,5-dimethylbenzene + S2Cl2 | Zn(OAc)2 or ZnCl2 catalyst, AcOH, 0-100°C | ~79 (similar analogs) | One-step, scalable, cost-effective | Requires handling of S2Cl2, corrosive reagents |

| Catalytic oxidative polymerization | Diphenyl disulfide derivatives | Vanadyl acetylacetonate | Good | Mild conditions, selective | Catalyst cost, may require optimization |

Detailed Research Outcomes

Industrial-Scale Synthesis Using Sulfur Halides

A patent (US20120157716A1) describes a one-step industrial method for preparing bulky diaryl disulfides by reacting substituted benzene derivatives with disulfur dichloride in the presence of zinc acetate catalyst in acetic acid solvent. The reaction proceeds with rapid evolution of hydrogen chloride gas, controlled temperature below 40°C, and stirring over 22 hours. The product is isolated by filtration, washing, and recrystallization, achieving yields of approximately 79% and purity over 99% by gas chromatography. This method is noted for its scalability, cost-effectiveness, and reduced complexity compared to multi-step conventional methods.

Oxidative Coupling with Various Oxidants

Studies report that oxidative coupling of aryl thiols under oxygen or mild oxidants yields symmetrical and unsymmetrical diaryl disulfides efficiently. The reaction conditions are mild, and the method is adaptable to various substituents on the aromatic ring. Vanadyl acetylacetonate has been used as a catalyst to promote oxidative polymerization, yielding disulfides under mild conditions with good selectivity.

Reaction Mechanism Insights

The sulfur halide method likely proceeds via electrophilic aromatic substitution facilitated by the Lewis acid catalyst, forming an intermediate sulfenyl chloride that dimerizes to the disulfide. The zinc catalyst aids in controlling the reaction rate and minimizing side reactions such as polysulfide formation. The oxidative coupling method involves radical or ionic oxidation of thiols to form disulfide bonds.

Summary and Recommendations

The preparation of this compound, can be efficiently achieved by two main routes:

- Oxidative coupling of corresponding thiols under mild conditions with various oxidants and catalysts, suitable for laboratory-scale and moderate industrial applications.

- Direct reaction of substituted benzene derivatives with disulfur dichloride in the presence of zinc salts and acetic acid, offering a one-step, high-yield, scalable industrial process.

For large-scale production, the sulfur halide method is preferred due to its simplicity, cost efficiency, and high purity of product. For research and specialized synthesis, oxidative coupling offers flexibility and milder conditions.

Chemical Reactions Analysis

Types of Reactions

2,5-Xylyl 3,5-xylyl disulfide undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to form the corresponding thiols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding thiols.

Substitution: Nitroxylyl or haloxylyl derivatives.

Scientific Research Applications

Scientific Research Applications

Disulfide, 2,5-dimethylphenyl 3,5-dimethylphenyl has several notable applications in scientific research:

Chemistry

- Reagent in Organic Synthesis : The compound serves as a precursor for the synthesis of more complex sulfur-containing compounds. Its ability to undergo redox reactions makes it valuable in synthetic organic chemistry.

- Polymer Chemistry : It is utilized in the production of polymers with specific thermal and mechanical properties. For example, it can be polymerized to form poly(2,5-dimethyl-1,4-phenylenesulfide), known for its high thermal stability .

Biology

- Protein Engineering : Disulfide bonds are crucial for the stabilization of protein structures. This compound is studied for its potential role in protein folding and stabilization through disulfide bond formation.

- Antioxidant Activity : Research indicates that disulfides may exhibit antioxidant properties, making them candidates for drug development aimed at oxidative stress-related diseases.

Medicine

- Therapeutic Properties : Investigations into the medicinal applications of this compound focus on its potential as an antimicrobial agent and its role in drug delivery systems. The dynamic nature of disulfide bonds allows for controlled release mechanisms in therapeutic applications .

Industrial Applications

In industry, this compound is employed in:

- Material Development : The compound contributes to the formulation of high-performance materials such as engineering plastics that require enhanced thermal stability and moldability .

- Chemical Manufacturing : It serves as a building block for various chemical products that require sulfur-containing functionalities.

Case Study 1: Anticancer Activity

A study published in Cancer Letters examined the effects of diaryl disulfides on human cancer cell lines. It was found that certain structural analogs exhibited significant anticancer properties, suggesting that this compound may also possess similar activities due to its structural characteristics.

Case Study 2: Drug Delivery Systems

Research on disulfide-containing polymers has demonstrated their utility in targeted drug delivery. These systems leverage the unique reactivity of disulfides to release therapeutic agents selectively in environments with elevated levels of glutathione, such as cancerous tissues .

Mechanism of Action

The mechanism of action of 2,5-xylyl 3,5-xylyl disulfide involves its ability to undergo redox reactions, which can affect cellular processes. The disulfide bond can be reduced to thiols, which can interact with proteins and enzymes, potentially altering their function. Additionally, the compound’s aromatic rings can participate in various interactions with biological targets, influencing pathways related to oxidative stress and cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the physicochemical properties and substituent configurations of disulfide, 2,5-dimethylphenyl 3,5-dimethylphenyl with analogous compounds:

*Note: logP for the target compound is estimated based on structural similarity to 2,4-dimethylphenyl 2,5-dimethylphenyl disulfide .

Key Observations:

Substituent Position Effects: The 3,5-dimethylphenyl group (meta-substitution) introduces symmetry and increased lipophilicity compared to ortho/para-substituted analogs. This may enhance membrane permeability in biological systems, as seen in structurally related N-(3,5-dimethylphenyl) carboxamides, which exhibited potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) due to favorable lipophilicity .

Lipophilicity Trends :

- The logP of 5.78 for 2,4-dimethylphenyl 2,5-dimethylphenyl disulfide suggests that disulfides with mixed substituent positions (ortho/para + meta) may exhibit similar hydrophobicity, facilitating interactions with lipid-rich environments.

Analogous disulfides could display herbicidal or antifungal properties, though further studies are required.

Research Findings and Data

Physicochemical Properties

- logP : Lipophilicity varies slightly with substituent positions. For example, 2,4-dimethylphenyl 2,5-dimethylphenyl disulfide has a logP of 5.78 , whereas meta-substituted analogs may exhibit higher logP due to reduced polarity.

Analytical Methods

- HPLC Analysis : Disulfides like 2,4-dimethylphenyl 2,5-dimethylphenyl disulfide can be efficiently separated using reverse-phase HPLC (e.g., Newcrom R1 column), suggesting analogous methods apply to the target compound .

Structural-Activity Relationships (SAR)

- Electron Effects : Electron-withdrawing substituents (e.g., fluorine) enhance PET inhibition in carboxamides . For disulfides, electron-donating methyl groups may instead promote stability or hydrophobic interactions.

- Symmetry : Symmetric disulfides (e.g., di-(3,5-xylyl)disulfide) may exhibit crystallinity or predictable reactivity, whereas asymmetric analogs (e.g., the target compound) could display unique solubility or binding profiles .

Biological Activity

Disulfide, 2,5-dimethylphenyl 3,5-dimethylphenyl (CAS Number: 65151-60-2) is an organic compound characterized by its unique disulfide linkage between two dimethylphenyl groups. This compound has garnered attention in various fields due to its potential biological activity and applications in pharmaceuticals and materials science.

- Molecular Formula : C₁₆H₁₈S₂

- Molecular Weight : 274.44 g/mol

- Density : 1.13 g/cm³

- Boiling Point : 385.7°C at 760 mmHg

- Flash Point : 203°C

The biological activity of disulfides like 2,5-dimethylphenyl 3,5-dimethylphenyl primarily involves their ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can interact with various biological molecules, including proteins and enzymes. This interaction can modulate cellular processes and potentially influence disease pathways.

Antimicrobial Properties

Research has indicated that compounds featuring the 2,5-dimethylphenyl moiety may exhibit antimicrobial activity against various pathogens. For instance, derivatives of this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and drug-resistant strains like vancomycin-resistant Enterococcus faecium . The presence of methyl groups on the aromatic rings enhances the compound's lipophilicity, allowing better penetration into bacterial cells.

Cytotoxicity and Antiproliferative Effects

Studies have demonstrated that disulfides can possess significant cytotoxic effects on cancer cell lines. For example, compounds with similar structural features have been reported to inhibit the growth of various cancer cell lines, suggesting potential applications in cancer therapy . The antiproliferative activity may be attributed to the disruption of redox homeostasis within cancer cells.

Case Studies

- Study on Antimicrobial Activity :

- Cytotoxicity Assessment :

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Disulfide, 2,4-dimethylphenyl 3,5-dimethylphenyl | C₁₆H₁₈S₂ | Different substitution pattern on aromatic rings |

| Disulfide, bis(4-methylphenyl) | C₁₆H₁₈S₂ | Contains methyl groups at para positions |

| Disulfide, diphenyl | C₁₂H₁₀S₂ | Simpler structure with only two phenyl groups |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-dimethylphenyl 3,5-dimethylphenyl disulfide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of diaryl disulfides typically involves oxidative coupling of thiol precursors or nucleophilic substitution reactions. For asymmetrical disulfides like this compound, controlled stoichiometry and coupling agents (e.g., iodine, peroxides) are critical. Microwave-assisted synthesis, as demonstrated for structurally similar phosphinoyl-indolin-2-one derivatives, can achieve yields >90% by enhancing reaction efficiency and reducing side products . Optimization should include solvent selection (polar aprotic solvents like DMF), temperature control (60–100°C), and purification via column chromatography or recrystallization.

Q. How should researchers handle and store 2,5-dimethylphenyl 3,5-dimethylphenyl disulfide to ensure stability and prevent degradation during experiments?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to slow oxidation. Avoid exposure to moisture and incompatible materials (e.g., strong oxidizers). Degradation products, such as sulfonic acids or thiols, can form under prolonged storage or elevated temperatures, necessitating periodic purity checks via HPLC or TLC . Safety protocols include using fume hoods, impervious gloves, and safety goggles to minimize exposure .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of 2,5-dimethylphenyl 3,5-dimethylphenyl disulfide?

- Methodological Answer : Nuclear magnetic resonance (NMR; H and C) confirms structural integrity by identifying methyl group environments and disulfide bonding. Mass spectrometry (MS) validates molecular weight, while high-resolution MS distinguishes isotopic patterns. Purity assessment requires HPLC with UV detection (λ = 254 nm) or GC-MS. For labs without advanced instrumentation, melting point analysis and elemental composition testing provide supplementary validation .

Advanced Research Questions

Q. How do the positions of methyl substituents (ortho, meta, para) on the phenyl rings influence the chemical reactivity and biological activity of aryl disulfides such as 2,5-dimethylphenyl 3,5-dimethylphenyl disulfide?

- Methodological Answer : Substituent position dictates steric and electronic effects. For example, 3,5-dimethyl groups increase lipophilicity and electron-withdrawing properties, enhancing interactions with hydrophobic binding pockets in biological targets (e.g., photosynthetic electron transport inhibitors) . Comparative studies using analogs with varying substituent positions (e.g., 2,4- vs. 3,5-dimethyl) can quantify these effects via IC measurements or computational docking simulations.

Q. What experimental approaches can resolve contradictions in reported catalytic activities or redox properties of 2,5-dimethylphenyl 3,5-dimethylphenyl disulfide across different studies?

- Methodological Answer : Systematic studies under standardized conditions (pH, solvent, temperature) are essential. For redox activity discrepancies, cyclic voltammetry can measure oxidation potentials, while electron paramagnetic resonance (EPR) identifies radical intermediates. Kinetic assays (e.g., UV-Vis monitoring of disulfide bond cleavage) under varying reductant concentrations (e.g., glutathione) clarify context-dependent behavior .

Q. What mechanistic insights explain the role of 2,5-dimethylphenyl 3,5-dimethylphenyl disulfide in electron transport inhibition, and how can this be validated through spectroscopic or kinetic studies?

- Methodological Answer : The compound may act as a competitive inhibitor by binding to quinone-binding sites in Photosystem II (PSII), analogous to N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide derivatives (IC ~10 µM) . Validation strategies include:

- Fluorescence quenching assays to track chlorophyll fluorescence changes in isolated chloroplasts.

- Time-resolved spectroscopy to measure electron transfer rates between PSII and plastoquinone.

- Molecular dynamics simulations to model disulfide-PSII interactions.

Q. How can computational modeling (e.g., DFT calculations) predict the thermodynamic stability and electronic properties of 2,5-dimethylphenyl 3,5-dimethylphenyl disulfide compared to its monosulfide analogs?

- Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies (BDEs) for S–S vs. S–H bonds, predicting redox stability. HOMO-LUMO gaps quantify electron donor/acceptor capacity. Comparative studies with monosulfides reveal disulfides’ higher oxidative stability but lower nucleophilicity. Solvent-phase simulations (e.g., PCM models) account for environmental effects .

Q. What strategies are effective in minimizing byproduct formation during the synthesis of asymmetrical diaryl disulfides like 2,5-dimethylphenyl 3,5-dimethylphenyl disulfide?

- Methodological Answer :

- Stepwise coupling : React 2,5-dimethylthiophenol with 3,5-dimethylthiophenol sequentially using a bifunctional linker.

- Catalytic systems : Employ Cu(I) catalysts to enhance selectivity and reduce homocoupling byproducts.

- Chromatographic monitoring : Use TLC or GC-MS to track reaction progress and terminate before side reactions dominate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.